physicochemical properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid
physicochemical properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid
Executive Summary: 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a highly functionalized arylboronic acid derivative that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group, imparts specific reactivity and properties that are highly valued in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its essential physicochemical properties, spectroscopic characteristics, and key applications. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to effectively incorporate it into their research and development workflows.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Arylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms onto the phenyl ring significantly modulates the electronic properties of these molecules. Fluorine's high electronegativity can alter the acidity of the boronic acid moiety, influence reaction kinetics, and, when incorporated into a final drug molecule, enhance metabolic stability, binding affinity, and lipophilicity. The presence of a methoxycarbonyl group further adds a versatile chemical handle for subsequent synthetic transformations. Therefore, a thorough characterization of the is not merely an academic exercise; it is a prerequisite for its rational and efficient use in designing next-generation pharmaceuticals and advanced materials.
Chemical Identity and Structure
Correctly identifying a reagent is the foundation of reproducible science. The fundamental identifiers for 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid are provided below.
Caption: 2D structure of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid.
Table 1: Core Identification Properties
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 2377608-12-1 | [1] |
| Molecular Formula | C₈H₇BF₂O₄ | |
| Molecular Weight | 215.95 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)F)F)B(O)O | |
| InChI Key | KHRAKJPXWZQQRU-UHFFFAOYSA-N |
| Synonyms | (2,3-difluoro-5-(methoxycarbonyl)phenyl)boronic acid | |
Physicochemical Properties: A Data Compendium
The bulk properties of a compound dictate its handling, reactivity, and formulation potential. While some specific experimental values for this molecule are not publicly documented, we can infer many properties from data on analogous compounds and general chemical principles.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Significance & Expert Insights | Source(s) |
|---|---|---|---|
| Physical Form | Solid | Standard for arylboronic acids, allowing for easy weighing and handling in laboratory settings. | |
| Purity | Typically ≥97% | High purity is crucial for stoichiometric control in sensitive reactions like Suzuki coupling, preventing side reactions from impurities. | |
| Melting Point | Not publicly available | Must be determined experimentally (e.g., via DSC or melting point apparatus). It serves as a key indicator of purity. | |
| Aqueous Solubility | Predicted to be low | Phenylboronic acids generally have low to moderate water solubility.[2][3] The hydrophobic aromatic ring and non-polar ester group likely limit aqueous solubility, a critical factor for certain biological assays or aqueous reaction conditions. | [2][3][4] |
| Organic Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like diethyl ether, THF, DMF, and alcohols, which is typical for phenylboronic acids and facilitates its use in organic synthesis.[5] | [5] |
| Acidity (pKa) | Not publicly available | The pKa is predicted to be lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) due to the strong electron-withdrawing effects of the two fluorine atoms and the methoxycarbonyl group.[5] This increased acidity can influence reaction rates and the choice of base in cross-coupling reactions.[6] |[5][6] |
Spectroscopic Profile for Quality Control
Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent before use. While a specific public database spectrum for this compound is unavailable, the expected spectral characteristics are outlined below.
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¹H NMR: One would expect distinct signals in the aromatic region for the two non-equivalent ring protons. A sharp singlet around 3.9 ppm would correspond to the methoxy (-OCH₃) protons. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can exchange with deuterium in solvents like D₂O or DMSO-d₆.
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¹³C NMR: The spectrum should show eight distinct carbon signals: four for the aromatic ring (including the carbon atom bonded to boron, which has a characteristic chemical shift), one for the carbonyl carbon (C=O), and one for the methoxy carbon (-OCH₃).
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¹⁹F NMR: Two distinct signals are expected for the two magnetically non-equivalent fluorine atoms on the aromatic ring. ¹⁹F NMR is exceptionally sensitive for assessing purity with respect to fluorinated isomers.
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¹¹B NMR: This technique is highly informative for boronic acids. A signal around 28-30 ppm is characteristic of the trigonal planar (sp²) boronic acid. The chemical shift is pH-dependent and will shift significantly upon formation of a tetrahedral boronate ester, making it a powerful tool for studying binding phenomena.[6]
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show the molecular ion peak or related adducts, confirming the molecular weight of 215.95 g/mol .
Experimental Protocols for Key Property Determination
To ensure self-validating results, standardized protocols are essential. The following section details methodologies for determining two critical, yet currently undocumented, properties for this compound.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Causality: The OECD 105 guideline's shake-flask method is the gold standard for determining the water solubility of compounds where solubility is expected to be above 0.01 g/L.[7][8] It is based on achieving thermodynamic equilibrium between the excess solid compound and the saturated aqueous solution. Subsequent analysis of the clear supernatant provides a direct measure of solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass vessel.
-
Equilibration: Place the vessel in a shaker or on a stirrer plate in a constant temperature bath (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary test can establish the time needed to reach equilibrium.
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed.[7]
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Sampling: Carefully extract a precise volume of the clear supernatant (the saturated aqueous solution).
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Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
Calculation: The determined concentration represents the water solubility of the compound at the specified temperature.
Protocol: pKa Determination via Potentiometric Titration
Causality: Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. Potentiometric titration directly measures the pH change of a solution of the boronic acid as a strong base is added. The pKa is the pH at which half of the acid has been converted to its conjugate base, identifiable as the midpoint of the steepest part of the titration curve. This method is robust and widely used for determining the ionization constants of acids.[4][9]
Caption: Role in the Suzuki-Miyaura Cross-Coupling Reaction.
Handling and Storage
Proper handling and storage are vital to maintain the integrity and reactivity of the compound.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. This is critical to prevent dehydration, which can lead to the formation of the corresponding trimeric anhydride, known as a boroxine. [5]Boroxine formation can complicate stoichiometry and reduce reaction efficiency.
-
Safety: According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Pictogram: GHS07 (Exclamation mark). * Precautions: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and ensure adequate ventilation. Key precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Conclusion
2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a highly valuable and specialized reagent. Its physicochemical properties are dominated by the strong electron-withdrawing nature of its substituents, which enhances its utility in cross-coupling reactions while influencing its acidity and solubility. While key experimental data such as melting point, solubility, and pKa are not yet widely published, they can be reliably determined using the standardized protocols outlined in this guide. A comprehensive understanding of these properties enables researchers to leverage this building block's full potential, accelerating the discovery and synthesis of novel chemical entities in the pharmaceutical and material science landscapes.
References
Sources
- 1. (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid - CAS:2377608-12-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
